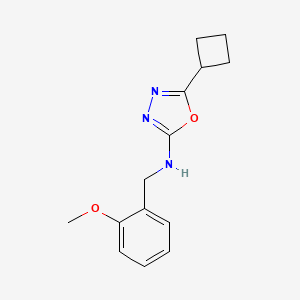

![molecular formula C16H17NOS3 B5637107 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)

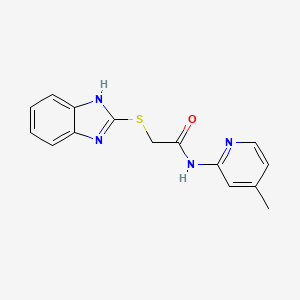

5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction 5-Butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a derivative of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. The compound belongs to a class of chemicals known for their heterocyclic structure, which exhibits various biological activities. The design and synthesis of this compound relate to its potential use in medicinal chemistry, particularly as protein kinase inhibitors.

Synthesis Analysis The synthesis of 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves the creation of hybrid and chimeric derivatives through the condensation and modification of the 1,2-dithiolo[3,4-c]quinoline-1-thione scaffold. This process results in compounds with notable chemoprotective and antitumor activities, signifying the compound's relevance in drug discovery and development (Medvedeva & Shikhaliev, 2022).

Molecular Structure Analysis The molecular structure of this compound features a tricyclic fragment that is characteristic of 1,2-dithiolo[3,4-c]quinoline derivatives. The structure's complexity, including the butyryl and dimethyl groups, impacts its chemical behavior and interaction with biological targets. This structural complexity is essential for its biological activities, particularly its interaction with protein kinases.

Chemical Reactions and Properties The chemical reactions of 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include its involvement in 1,3-dipolar cycloaddition reactions. These reactions illustrate the compound's reactivity and its potential to form various derivatives, which could be utilized in further chemical modifications and drug development efforts (Shikhaliev et al., 1999).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, influence the compound's usability in pharmaceutical formulations. Although specific data on this derivative are not directly provided, typically, these properties are crucial in determining the compound's stability, solubility, and overall formulation strategy.

Chemical Properties Analysis The chemical properties, including reactivity with different chemical agents and stability under various conditions, are vital for understanding the compound's potential as a medicinal agent. The reactivity in 1,3-dipolar cycloaddition reactions suggests a versatile chemistry that could be exploited to develop new therapeutic agents with enhanced efficacy and selectivity (Shikhaliev et al., 1999).

Propriétés

IUPAC Name |

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS3/c1-4-7-12(18)17-11-9-6-5-8-10(11)13-14(16(17,2)3)20-21-15(13)19/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIONJFZIWAJELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)

![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)

![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)

![3-{1-[(2,4-dimethoxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5637075.png)

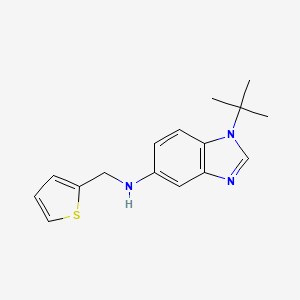

![7-methoxy-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5637090.png)

acetic acid](/img/structure/B5637122.png)

![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)